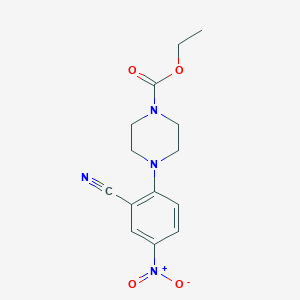

Ethyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate

Description

Chemical Identity and Systematic Nomenclature

This compound exists as a well-characterized organic compound with the molecular formula C₁₄H₁₆N₄O₄ and a molecular weight of 304.31 grams per mole. The compound is registered under Chemical Abstracts Service number 849484-94-2 and carries the Molecular Design Limited number MFCD07837383, providing standardized identification across chemical databases.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the compound name reflects its structural components: an ethyl ester group attached to the carboxylate functionality of piperazine, with the second nitrogen of the piperazine ring substituted by a phenyl group bearing both cyano and nitro substituents. Alternative nomenclature includes "ethyl 4-(2-cyano-4-nitrophenyl)-1-piperazinecarboxylate" and "1-piperazinecarboxylic acid, 4-(2-cyano-4-nitrophenyl)-, ethyl ester".

The structural analysis reveals a piperazine core, which adopts a chair conformation similar to cyclohexane, with equatorial nitrogen atoms facilitating substitution patterns. The phenyl substituent bears electron-withdrawing groups positioned at the 2- and 4- positions relative to the piperazine attachment point, creating a unique electronic environment that influences the compound's reactivity and potential biological activity.

Table 1: Physical and Chemical Properties of this compound

The compound's Simplified Molecular Input Line Entry System representation is CCOC(=O)N1CCN(CC1)C2=CC=C(C=C2C#N)N+[O-], which provides a standardized method for representing the molecular structure in computational applications. This notation clearly delineates the ethyl ester group, the piperazine ring system, and the substituted phenyl moiety with its cyano and nitro functional groups.

Commercial availability of this compound is documented through various chemical suppliers, with typical purity specifications of 98% and recommended storage conditions of 2-8 degrees Celsius in sealed, dry environments. The compound exists as a crystalline solid under standard conditions, facilitating handling and characterization in laboratory settings.

Historical Context of Piperazine Carboxylate Derivatives in Organic Chemistry

The development of piperazine carboxylate derivatives traces back to the early recognition of piperazine as a privileged scaffold in medicinal chemistry. Piperazine itself was originally named due to its chemical similarity with piperidine, which forms part of the structure of piperine found in black pepper plants, though piperazines are not derived from plants in the Piper genus. The addition of the "az" infix to "piperazine" specifically refers to the extra nitrogen atom compared to piperidine, highlighting the structural relationship between these cyclic amine systems.

Historical synthesis of piperazine carboxylate derivatives has evolved significantly since the early patents describing new piperazine-carboxylic acid esters in the mid-20th century. These early investigations established fundamental synthetic methodologies for introducing carboxylate functionality onto the piperazine scaffold, creating a foundation for more complex derivatives. The systematic exploration of substituted piperazine carboxylates emerged from the recognition that modification of the basic piperazine structure could yield compounds with enhanced pharmacological properties.

The pharmaceutical significance of piperazine carboxylate derivatives became apparent through their incorporation into various therapeutic agents. Modern drug discovery efforts have extensively utilized piperazine-containing compounds, with prominent examples including several medications that demonstrate the therapeutic potential of this scaffold. The structural modification of natural products with piperazine moieties has provided insight into structure-activity relationships and guided the development of novel synthetic approaches.

Table 2: Timeline of Significant Developments in Piperazine Carboxylate Chemistry

Contemporary synthetic approaches to piperazine carboxylate derivatives have incorporated advanced methodologies including Buchwald-Hartwig amination reactions, Suzuki-Miyaura cross-coupling, and various nucleophilic aromatic substitution strategies. These modern techniques have enabled the preparation of highly substituted derivatives with precise control over regiochemistry and stereochemistry, expanding the accessible chemical space for drug discovery applications.

The emergence of 2,3-substituted piperazine carboxylate derivatives represents a particularly significant advancement in the field. These compounds, which include this compound as a representative example, demonstrate the evolution of synthetic methodology from simple mono-substituted systems to complex polyfunctional derivatives. The development of efficient routes to such compounds has facilitated their evaluation in various biological assays and their incorporation into medicinal chemistry programs.

Research into piperazine carboxylate derivatives has also revealed important insights into their chemical reactivity and stability profiles. The use of 1,4-diazabicyclo[2.2.2]octane bond cleavage methodologies has provided alternative synthetic routes to piperazine derivatives, demonstrating the continued innovation in synthetic organic chemistry approaches to these important compounds. These methodological advances have contributed to the broader understanding of piperazine chemistry and its applications in pharmaceutical science.

Properties

IUPAC Name |

ethyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O4/c1-2-22-14(19)17-7-5-16(6-8-17)13-4-3-12(18(20)21)9-11(13)10-15/h3-4,9H,2,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSZRXMRHQAQEFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate typically involves the reaction of 4-(2-cyano-4-nitrophenyl)piperazine with ethyl chloroformate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The cyano group can participate in nucleophilic substitution reactions, forming different derivatives depending on the nucleophile used.

Common Reagents and Conditions

Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH).

Major Products Formed

Reduction: Conversion of the nitro group to an amine group.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Ethyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate serves as a lead compound in drug discovery due to its diverse biological activities. Research indicates that compounds with similar structures exhibit various pharmacological effects, including:

- Antibacterial Activity : The compound has been evaluated for its antibacterial properties against both Gram-positive and Gram-negative bacteria. In vitro studies demonstrated effectiveness at concentrations of 10 µg/disc against strains such as Staphylococcus aureus and Escherichia coli .

- Potential Antidepressant Effects : Similar piperazine derivatives have been explored for their antidepressant-like actions, suggesting that this compound may also influence neurotransmitter uptake mechanisms .

Microbiology

In microbiological studies, this compound has been utilized to investigate its efficacy against various bacterial strains. The results indicate promising antibacterial properties, making it a candidate for further research in antibiotic development .

Proteomics

This compound is recognized as a specialty product for proteomics research. Its applications in this field include:

- Chromatography and Mass Spectrometry : Ethyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate can be used in advanced analytical techniques to study protein interactions and modifications .

Synthetic Methods

The synthesis of this compound typically involves several steps:

- Preparation of the Piperazine Ring : The initial step often includes forming the piperazine structure through cyclization reactions.

- Substitution Reactions : Introduction of the cyano and nitrophenyl groups is achieved through electrophilic aromatic substitution or nucleophilic addition mechanisms.

- Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for biological testing .

Case Study 1: Antibacterial Screening

A study focused on the antibacterial properties of this compound demonstrated its effectiveness against multiple bacterial strains. The compound was screened using standard disc diffusion methods, revealing significant inhibition zones, which suggest its potential as a new antibacterial agent .

Case Study 2: Proteomic Applications

In proteomics research, the compound was employed to analyze protein interactions via mass spectrometry. The results indicated that it could effectively bind to target proteins, facilitating the study of protein dynamics in cellular environments .

Mechanism of Action

The mechanism of action of Ethyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s nitro and cyano groups can participate in various biochemical reactions, influencing the activity of target proteins and pathways .

Comparison with Similar Compounds

Structural Comparison with Similar Piperazine Derivatives

The compound’s unique substituents—2-cyano and 4-nitro groups—distinguish it from other piperazine derivatives. Below is a comparative analysis of key structural analogs:

Key Observations :

- The 2-cyano-4-nitrophenyl substituent introduces two strong electron-withdrawing groups, likely reducing the basicity of the piperazine nitrogen compared to analogs with electron-donating groups (e.g., methoxy in ).

Functional Group Analysis and Electronic Effects

The cyano and nitro groups significantly influence the compound’s electronic properties:

- Nitro Group (-NO₂): Strong electron-withdrawing via resonance and induction, polarizing the phenyl ring and decreasing electron density at the piperazine nitrogen. This effect is comparable to tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate .

- Similar effects are observed in dicyano-substituted analogs .

Comparison with Other Substituents :

- Methoxy (-OCH₃) : Electron-donating (e.g., ), increases piperazine basicity and reactivity in nucleophilic reactions.

- Sulfonyl (-SO₂) : Electron-withdrawing (e.g., ), but less resonance-active than nitro, leading to distinct electronic profiles.

Physicochemical and Spectroscopic Data

While direct data for the target compound is unavailable, insights can be drawn from analogs:

- NMR Trends : Piperazine protons in ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate resonate at δ 1.2–4.3 ppm (ethyl and piperazine signals) . Nitro groups in tert-butyl analogs cause downfield shifts in aromatic protons (δ 8.1–8.3 ppm) .

- X-ray Crystallography : The nitro group in tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate is coplanar with the phenyl ring, confirmed by DFT calculations .

Biological Activity

Ethyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate (C₁₄H₁₆N₄O₄) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, applications in medicinal chemistry, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a cyano group and a nitrophenyl moiety. Its molecular weight is approximately 304.30 g/mol, and it is characterized by the following functional groups:

- Piperazine Ring : A six-membered ring containing two nitrogen atoms.

- Cyano Group : Contributes to the compound's reactivity.

- Nitrophenyl Moiety : Enhances biological interactions and potential activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of both cyano and nitro groups allows the compound to participate in various biochemical reactions, influencing the activity of target proteins and cellular pathways.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.

- Protein Interactions : It can modulate protein functions through binding interactions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Similar compounds have been studied for their ability to inhibit tumor growth by targeting Bcl-2/Bcl-xL proteins, which are crucial in regulating apoptosis .

- Antimicrobial Activity : Compounds with structural similarities have shown significant antibacterial and antifungal properties against various pathogens, including Gram-positive and Gram-negative bacteria .

- Enzyme Modulation : The compound is investigated for its potential as an inhibitor of certain hydrolases, which play roles in metabolic processes .

Case Studies

A study focusing on the modification of nitro groups in related compounds revealed that structural changes could significantly affect binding affinities to Bcl-2/Bcl-xL proteins, suggesting a direct correlation between structure and biological activity .

Another investigation into the antimicrobial effects of piperazine derivatives demonstrated that modifications on the piperazine ring could enhance inhibitory actions against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Comparative Analysis

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Cyano and nitro groups on piperazine | Antitumor, antimicrobial |

| Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate | Lacks cyano group | Limited biological activity |

| tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate | Different substituents | Varies based on modifications |

Q & A

Basic Question: What are the optimal synthetic routes and purification methods for Ethyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate?

Methodological Answer:

The synthesis of piperazine derivatives typically involves nucleophilic substitution or coupling reactions. For example, piperazine cores can be functionalized via reaction with activated aryl halides or carbonyl-containing intermediates. A general procedure involves dissolving the piperazine precursor (e.g., 1-(4-fluorobenzyl)piperazine) in dichloromethane (DCM), adding a base like N,N-diisopropylethylamine (DIPEA), and reacting with a suitable electrophile (e.g., nitrophenyl cyanide derivatives). Purification often employs flash chromatography (hexane/ethyl acetate gradients) or crystallization with diethyl ether . Challenges may arise due to side reactions, such as intramolecular acylation; thus, protecting groups (e.g., tert-butyl carbamate) are recommended to stabilize reactive intermediates .

Basic Question: How can NMR and X-ray crystallography be utilized to characterize this compound?

Methodological Answer:

- NMR Analysis : ¹H and ¹³C NMR are critical for confirming molecular structure. For analogous piperazine derivatives, the ethyl ester group typically appears as a triplet (~1.2 ppm, CH₃) and quartet (~4.1 ppm, CH₂) in ¹H NMR. Aromatic protons from the nitrophenyl group resonate between 7.5–8.5 ppm, while piperazine protons appear as broad singlets (~3.0–4.0 ppm) due to restricted rotation .

- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., using a Bruker APEXII CCD diffractometer) provides precise structural data. For related compounds, piperazine rings adopt chair conformations, while substituents like nitrophenyl groups exhibit dihedral angles of ~74° relative to the piperazine plane. Data refinement via SHELXL (R-factor <0.05) confirms bond lengths and angles .

Basic Question: What are the stability considerations for this compound under laboratory storage conditions?

Methodological Answer:

Stability is influenced by moisture, light, and temperature. Key recommendations include:

- Storage : Inert atmosphere (argon/nitrogen) and desiccated conditions (-20°C) to prevent hydrolysis of the ester group.

- Handling : Use anhydrous solvents (e.g., DCM, DMF) during synthesis to avoid side reactions.

- Decomposition Risks : Exposure to oxidizing agents may generate toxic byproducts (e.g., nitrogen oxides). Stability tests via TLC or HPLC are advised to monitor degradation .

Advanced Question: How can crystallographic data resolve discrepancies in molecular conformation predictions?

Methodological Answer:

Computational models (e.g., DFT) may predict piperazine conformations that differ from experimental X-ray data. For example, crystal packing interactions (e.g., weak C–H···O bonds) can stabilize non-equilibrium conformations. Using SHELX refinement, researchers can quantify torsional angles and compare them with computational predictions. In one study, a nitrophenyl-substituted piperazine exhibited a 74.14° dihedral angle between aromatic planes, which was validated against computational geometry optimization .

Advanced Question: How do substituent modifications (e.g., cyano vs. nitro groups) influence biological activity in related piperazine derivatives?

Methodological Answer:

Substituent effects are evaluated through structure-activity relationship (SAR) studies. For instance:

- Nitro Groups : Enhance electron-withdrawing effects, potentially increasing binding affinity to kinase active sites.

- Cyano Groups : Improve metabolic stability by reducing oxidative degradation.

In a study on tyrosine kinase inhibitors, fluorobenzyl-piperazine derivatives showed antiarrhythmic activity linked to nitro group positioning. Comparative assays (e.g., IC₅₀ measurements) and molecular docking (using AutoDock Vina) are used to quantify these effects .

Advanced Question: How can researchers address contradictions in reported synthetic yields for piperazine derivatives?

Methodological Answer:

Yield discrepancies often arise from reaction scalability or purification inefficiencies. Strategies include:

- Optimized Stoichiometry : Use a 10% molar excess of piperazine to drive reactions to completion.

- Alternative Activation Methods : Replace unstable acyl chlorides with activated carbonates (e.g., ethyl chloroformate) to minimize side products.

- Analytical Validation : Employ LC-MS to identify byproducts (e.g., tetrahydrocarbazolones from intramolecular acylation) and adjust reaction conditions accordingly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.